2-(2-Methylphenoxy)butanoyl chloride

Lipophilicity Drug Design Intermediate Selection

2-(2-Methylphenoxy)butanoyl chloride is an organic compound classified as an aryloxyalkanoyl chloride, with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. It features a butanoyl chloride backbone substituted at the α‑position with a 2‑methylphenoxy (o‑tolyloxy) group, combining an electrophilic acyl chloride functionality with a lipophilic aromatic ether moiety.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 1160257-50-0
Cat. No. B1462615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenoxy)butanoyl chloride
CAS1160257-50-0
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCC(C(=O)Cl)OC1=CC=CC=C1C
InChIInChI=1S/C11H13ClO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3
InChIKeyOVNWMXIRUZIBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenoxy)butanoyl chloride (CAS 1160257-50-0): Aryloxyalkanoyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(2-Methylphenoxy)butanoyl chloride is an organic compound classified as an aryloxyalkanoyl chloride, with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. [1] It features a butanoyl chloride backbone substituted at the α‑position with a 2‑methylphenoxy (o‑tolyloxy) group, combining an electrophilic acyl chloride functionality with a lipophilic aromatic ether moiety. The compound is listed under CAS Registry Number 1160257‑50‑0 and has the PubChem CID 46779585. Its computed descriptors include XLogP3‑AA = 3.8, topological polar surface area = 26.3 Ų, and a chiral center at the α‑carbon (undefined atom stereocenter count = 1). The compound is commercially available with a typical purity specification of ≥95% and is primarily used as a reactive intermediate for the construction of amides, esters, and other derivatives in medicinal chemistry and agrochemical research.

Why 2-(2-Methylphenoxy)butanoyl chloride Cannot Be Directly Substituted with Other Aryloxyalkanoyl Chlorides in Research Synthesis


Acyl chlorides within the aryloxyalkanoyl class are not functionally interchangeable because the position and number of substituents on the phenoxy ring directly modulate the electronic environment of the carbonyl carbon, the steric accessibility for nucleophilic attack, and the overall lipophilicity of the activated intermediate. [1] The 2‑methyl substitution pattern in 2‑(2‑methylphenoxy)butanoyl chloride introduces ortho‑tolyl steric hindrance adjacent to the ether oxygen, which alters the conformational preference of the α‑aryloxybutanoyl backbone relative to the unsubstituted 2‑phenoxybutanoyl chloride (CAS 41717‑60‑6; XLogP3 ≈ 3.2) or the isomeric 3‑methyl‑2‑phenoxybutyryl chloride (CAS 65118‑10‑7). [2] These structural differences influence reaction rates in nucleophilic acyl substitution, crystallization behavior of derived amides, and chromatographic retention properties of downstream products. Generic substitution without accounting for these parameters can lead to failed coupling reactions, impure product profiles, or altered biological activity in final target compounds. The evidence below quantifies the key differentiating parameters that inform compound‑specific selection.

Quantitative Differentiation Evidence for 2-(2-Methylphenoxy)butanoyl chloride vs. Closest Aryloxyalkanoyl Analogs


Enhanced Lipophilicity (LogP 3.8) Versus Unsubstituted 2-Phenoxybutanoyl Chloride

2-(2-Methylphenoxy)butanoyl chloride (XLogP3-AA = 3.8) exhibits higher computed lipophilicity compared to the des-methyl analog 2-phenoxybutanoyl chloride (XLogP3 ≈ 3.2). [1] The 0.6 log unit difference corresponds to an approximately 4‑fold increase in octanol–water partition coefficient, making the target compound more suitable for syntheses requiring enhanced membrane permeability or where hydrophobic derivatization is desired. [2]

Lipophilicity Drug Design Intermediate Selection

Higher Boiling Point (272 °C) Versus Unsubstituted 2-Phenoxybutanoyl Chloride

The boiling point of 2-(2-methylphenoxy)butanoyl chloride is 272.0 ± 15.0 °C at 760 mmHg, compared to 255.8 °C for 2-phenoxybutanoyl chloride. This 16 °C elevation, attributable to the added methyl group increasing both molecular weight and van der Waals interactions, indicates marginally lower volatility and potentially greater thermal stability during high‑temperature transformations. [1]

Thermal Stability Distillation Storage

Chiral α‑Carbon Enables Enantioselective Synthesis

The α‑carbon atom of the butanoyl chain in 2‑(2‑methylphenoxy)butanoyl chloride is a stereogenic center (PubChem undefined atom stereocenter count = 1), whereas the des‑methyl comparator 2‑phenoxybutanoyl chloride shares this chirality but lacks the ortho‑methyl group for additional steric differentiation. [1] The isomeric comparator 3‑methyl‑2‑phenoxybutyryl chloride (CAS 65118‑10‑7; same MF = C₁₁H₁₃ClO₂) bears a methyl group at the β‑position of the acid chain rather than on the phenoxy ring, yielding a different chiral environment. [2] The target compound's unique combination of an ortho‑tolyl substituent and an α‑chiral center provides two orthogonal points for diastereomeric control in sequential derivatization reactions.

Chirality Stereoselective Synthesis Asymmetric Chemistry

Use as a Key Intermediate in the Synthesis of N,N‑Dimethyl‑2‑{[2‑(2‑methylphenoxy)butanoyl]amino}benzamide

2‑(2‑Methylphenoxy)butanoyl chloride has been specifically employed as the acylating agent for the preparation of N,N‑dimethyl‑2‑{[2‑(2‑methylphenoxy)butanoyl]amino}benzamide (CAS 815614‑39‑2), confirming its reactivity profile toward aromatic amine nucleophiles. This downstream product contains the intact 2‑(2‑methylphenoxy)butanoyl pharmacophore, whereas analogous amides derived from 2‑phenoxybutanoyl chloride would lack the ortho‑methyl group, potentially altering target binding.

Medicinal Chemistry Amide Synthesis Intermediate Validation

Price‑per‑Gram Benchmarking Against Structurally Similar Acyl Chlorides

From the Fluorochem product line, 2‑(2‑methylphenoxy)butanoyl chloride is priced at approximately ¥6,754 per gram (CNReagent listing). The des‑methyl analog 2‑phenoxybutyryl chloride is offered at lower price points (e.g., ¥3,850 per 250 mg from ChemBK suppliers). This price premium partly reflects the added synthetic step of incorporating the ortho‑tolyl substituent and the relatively lower commercial availability of the target compound, with some major vendors (e.g., CymitQuimica) having discontinued the product as of 2019.

Procurement Cost Analysis Vendor Selection

Optimal Use Cases for 2-(2-Methylphenoxy)butanoyl chloride Based on Differentiated Evidence


Synthesis of Lipophilic Amide‑Coupled Drug Candidates Requiring Enhanced Membrane Permeability

When designing small‑molecule libraries with targets requiring blood–brain barrier penetration or intracellular accumulation, the XLogP3 of 3.8 for 2‑(2‑methylphenoxy)butanoyl chloride provides a measurable 4‑fold improvement in lipophilicity over unsubstituted 2‑phenoxybutanoyl chloride. [1] This intermediate is suitable for acylation of amine‑containing scaffolds where a predictable increase in log P is desired without adding excessive molecular weight. The known derivative N,N‑dimethyl‑2‑{[2‑(2‑methylphenoxy)butanoyl]amino}benzamide (LogP 3.40) serves as a validated example of this application.

Enantioselective Synthesis Leveraging the α‑Chiral Center

The α‑carbon stereocenter in 2‑(2‑methylphenoxy)butanoyl chloride enables the preparation of diastereomerically enriched amides when coupled with chiral amines. [2] This makes it a candidate intermediate for research programs exploring enantiomer‑specific pharmacology of aryloxyalkanoic acid derivatives, analogous to the chiral phenoxypropionic acid herbicide class where (R)‑enantiomers exhibit herbicidal activity while (S)‑enantiomers are inactive. [3]

Building Blocks for ortho‑Tolyl‑Substituted Phenoxyalkanoic Acid Analog Libraries

The ortho‑methyl group on the phenoxy ring provides steric constraints that differentiate the spatial arrangement of the butanoyl side chain from para‑ or meta‑substituted analogs. [2] This structural feature is relevant for structure–activity relationship (SAR) studies exploring the effect of phenoxy substitution patterns on target protein binding, particularly where ortho‑substitution has been shown to influence conformational preferences and metabolic stability of the resulting amides.

High‑Temperature Reaction Conditions Requiring Elevated Boiling Point Solvents or Intermediates

With a boiling point of 272.0 ± 15.0 °C at atmospheric pressure, 2‑(2‑methylphenoxy)butanoyl chloride remains in the liquid phase under conditions where the des‑methyl analog (bp 255.8 °C) may begin to distill. [1] This broader thermal window is advantageous for reactions conducted at elevated temperatures (e.g., 150–200 °C) without requiring sealed‑vessel pressure equipment, although users must verify thermal stability of the acyl chloride functionality under their specific conditions.

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